molecular formula C12H13N3O4S B2859389 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170400-30-2

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2859389
CAS No.: 1170400-30-2
M. Wt: 295.31
InChI Key: VIIDEYDOQJNQIB-UHFFFAOYSA-N
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Description

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide, is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Mode of Action

This compound interacts with its target, DHFR, by binding to its active sites, thereby inhibiting the enzyme’s function . The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, a critical component in DNA synthesis. This disruption in DNA synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells and microbes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. This disruption can have downstream effects on DNA synthesis and cell growth, particularly in rapidly dividing cells .

Result of Action

The result of the compound’s action is a disruption in DNA synthesis and cell growth due to the inhibition of DHFR . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells and microbes . Therefore, this compound could potentially be used as an antimicrobial or antitumor agent .

Biochemical Analysis

Biochemical Properties

Similar compounds, such as sulfonamide derivatives conjugated with acetamide fragments, have been shown to exhibit antimicrobial and anticancer activities . These compounds inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This suggests that N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Based on its structural similarity to sulfonamide derivatives, it may influence cell function by interacting with key cellular pathways . For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-20(17,18)10-6-4-9(5-7-10)11-14-15-12(19-11)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIDEYDOQJNQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.